This compound falls under the category of secondary amines and alcohols. It is classified based on its functional groups: a secondary amine due to the dimethylamino group and an alcohol due to the presence of the hydroxyl (-OH) functional group. The presence of the dichlorophenyl moiety indicates its potential for biological activity, making it of interest in pharmaceutical research.
The synthesis of (s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol typically involves several key steps:
In industrial applications, the methods are scaled up while maintaining similar reaction pathways, incorporating additional quality control measures.
The molecular structure of (s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol can be described as follows:
The InChI representation provides a detailed description of its structure: InChI=1S/C11H15Cl2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-4,7,11,15H,5-6H2,1-2H3/t11-/m0/s1
.
(s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is involved in various chemical reactions:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly employed. Reaction conditions like temperature and solvent choice are critical for achieving desired outcomes.
The mechanism of action for (s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is not fully elucidated but is hypothesized based on its structure:
Research into its biological interactions continues to explore its therapeutic potential .
The compound exhibits stability under normal conditions but may decompose under extreme pH or temperature conditions .
(s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol has diverse applications across various fields:
It serves as a reagent in organic synthesis and model compound for studying reaction mechanisms.
Research investigates its interactions with biological molecules, potentially influencing cellular processes.
It is explored for therapeutic uses, particularly as a precursor in drug development targeting neurological disorders.
Utilized in producing various chemical products and as an intermediate in synthesizing other compounds .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: